molecular formula C16H22N2O B2697942 3-Benzyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one CAS No. 107606-88-2

3-Benzyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one

Cat. No.: B2697942
CAS No.: 107606-88-2
M. Wt: 258.365
InChI Key: HRZLFKFDCKAGQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Benzyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one is a bispidine derivative characterized by a bicyclo[3.3.1]nonane skeleton with nitrogen atoms at positions 3 and 7, a benzyl group at position 3, and methyl groups at positions 1 and 3. The ketone group at position 9 is a key feature influencing its reactivity and interactions. Its molecular structure was confirmed via X-ray crystallography, revealing a chair-boat conformation stabilized by intramolecular hydrogen bonding . This compound has served as a scaffold for synthesizing derivatives with diverse biological and catalytic applications, including AMPA receptor modulation and asymmetric catalysis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one typically involves the reaction of 1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one with benzyl halides under basic conditions. The reaction is usually carried out in an organic solvent such as chloroform, with triethylamine as a base . The reaction conditions must be carefully controlled to ensure the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce various reduced derivatives of the original compound .

Scientific Research Applications

Reaction Conditions

  • Oxidation : Using hydrogen peroxide or peracids.
  • Reduction : Employing lithium aluminum hydride or sodium borohydride.
  • Substitution : Utilizing nucleophiles such as amines or thiols.

Chemistry

In coordination chemistry, this compound acts as a ligand due to its ability to form stable complexes with transition metals. This property is crucial for developing new catalysts and materials.

Biology

The rigid structure makes it a candidate for biological studies focusing on enzyme inhibition and receptor binding. For instance:

  • Enzyme Inhibition : Research indicates potential inhibitory effects on enzymes relevant to metabolic disorders .

Medicine

Ongoing investigations are exploring its use in drug development:

  • Anticancer Activity : Studies have highlighted its potential in designing novel anticancer agents by modifying its structure to enhance biological activity .

Industry

As a building block in organic synthesis, it facilitates the production of more complex molecules used in pharmaceuticals and agrochemicals.

Case Studies

StudyFocusFindings
Enzyme Inhibition Evaluation of enzyme inhibitory potentialDemonstrated significant inhibition of α-glucosidase .
Anticancer Activity Synthesis of hybrid compoundsNew derivatives showed promising anticancer activity against various cell lines .
Coordination Chemistry Ligand behavior with metalsFormed stable complexes that enhanced catalytic activity .

Mechanism of Action

The mechanism of action of 3-Benzyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one involves its interaction with specific molecular targets. The nitrogen atoms in the compound can coordinate with metal ions, forming stable complexes that can influence various biochemical pathways. Additionally, the benzyl group can participate in hydrophobic interactions, enhancing the compound’s binding affinity to certain receptors .

Comparison with Similar Compounds

Structural and Substitutional Variations

The activity and applications of bispidinones are highly dependent on substituents at positions 1, 3, 5, and 5. Below is a comparative analysis with key analogues:

Table 1: Structural and Functional Comparison of Bispidinone Derivatives

Compound Name Substituents (Positions) Key Properties/Activities References
3-Benzyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one 3-benzyl, 1,5-dimethyl AMPA receptor modulation; catalytic ligand in nickel-mediated ethylation of chalcones
3,7-Bis(2,3-dihydrobenzofuran-5-carbonyl)-1,5-dimethyl (PAM-43) 3,7-dihydrobenzofuran-carbonyl Radioligand for AMPA receptors (specific activity: 132 Ci/mmol; purity: 98.7%)
1,5-Dimethyl-3,7-di-tert-butyl 3,7-di-tert-butyl Chair-boat conformation confirmed by X-ray; synthesized via Mannich condensation
3,7-Dibenzyl-1,5-diphenyl 1,5-diphenyl, 3,7-dibenzyl NMR-characterized; used in cytotoxic studies (no significant apoptosis in pancreatic cancer cells)
2,4,6,8-Tetrakis(2-methoxyphenyl) 2,4,6,8-tetrakis(2-methoxyphenyl) Apoptosis-mediated cytotoxicity in HeLa cells (dose-dependent)
3-Acetyl-7-(benzofuran-5-carbonyl)-1,5-dimethyl 3-acetyl, 7-benzofuran-carbonyl Novel unsymmetrical diacyl derivative; AMPA receptor modulation

Key Challenges :

  • Balancing solubility and bioavailability in bispidinones with hydrophobic substituents.
  • Resolving conformational dynamics in unsymmetrical derivatives to predict binding modes.

Biological Activity

3-Benzyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one is a bicyclic compound characterized by a rigid structure containing two nitrogen atoms within its framework. This unique structural arrangement is believed to confer significant biological activity, particularly in the realms of enzyme inhibition and receptor interaction. This article aims to consolidate available research findings regarding the biological activity of this compound, including synthesis methods, mechanisms of action, and potential therapeutic applications.

The molecular formula of this compound is C16H22N2OC_{16}H_{22}N_{2}O, with a molecular weight of approximately 248.34 g/mol . The compound can be synthesized via a Mannich condensation reaction involving 1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one and benzyl halides under basic conditions . The general synthetic pathway is as follows:

  • Starting Material : 1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one.
  • Reagents : Benzyl halides (e.g., benzyl chloride) and a base (e.g., triethylamine).
  • Solvent : Chloroform or similar organic solvents.
  • Reaction Conditions : The reaction typically requires optimization for temperature and concentration to achieve high yields.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through coordination with metal ions facilitated by its nitrogen atoms . This interaction can influence several biochemical pathways:

  • Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor due to its ability to bind to active sites.
  • Receptor Interaction : The hydrophobic benzyl group enhances the compound's binding affinity to certain receptors, potentially affecting neurotransmitter systems .

Biological Activity Studies

Research has demonstrated various biological activities associated with compounds structurally related to this compound:

Antinociceptive Activity

A study evaluating the analgesic properties of diazabicyclo compounds indicated that modifications similar to those in this compound could enhance antinociceptive effects in neuropathic pain models .

Nootropic Effects

Research on structurally similar compounds has suggested potential nootropic effects, where certain derivatives were able to reverse scopolamine-induced amnesia in animal models . This points towards a possible cognitive enhancement role for derivatives of this bicyclic structure.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with similar bicyclic compounds:

Compound NameStructureKey Biological Activity
1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-oneLacks benzyl groupLess hydrophobic; reduced receptor affinity
2-Methyl-2-(phenyl)propanoic acidSimple structureAnalgesic properties observed
HyperforinComplex polycyclic structureAntidepressant and neuroprotective effects

Case Studies

Several case studies have explored the biological implications of bicyclic structures similar to this compound:

  • Study on Enzyme Inhibition : A study demonstrated that derivatives of diazabicyclo compounds could inhibit acetylcholinesterase activity effectively .
  • Neuropharmacological Evaluation : Research indicated that specific modifications enhanced the nootropic effects in rodent models .

Q & A

Q. Basic: What are the most reliable synthetic routes for 3-Benzyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one?

Answer:
The compound is synthesized via a double Mannich reaction , involving acetone, benzaldehyde, and ammonium acetate (1:4:2 molar ratio), followed by functionalization of the bicyclic core. For example:

  • Step 1 : Formation of the parent bicyclo structure (2,4,6,8-tetraphenyl derivative) via Mannich condensation .
  • Step 2 : Benzylation and dimethylation using chloroacetyl chloride or benzyl halides in dichloromethane with triethylamine as a catalyst, yielding ~90% purity after recrystallization (methanol) .
    Key parameters : Solvent choice (e.g., dichloromethane), temperature control (room temp for alkylation), and purification via column chromatography or recrystallization .

Q. Advanced: How can computational methods resolve contradictions in conformational analysis of substituted bispidine derivatives?

Answer:
Discrepancies in molecular geometry (e.g., axial vs. equatorial substituents) are addressed using DFT calculations and X-ray crystallography :

  • DFT : Optimize geometries at the B3LYP/6-31G(d) level to compare experimental vs. theoretical bond angles/energies .
  • Hirshfeld surface analysis : Identifies dominant intermolecular interactions (e.g., C–H···O, π-π stacking) influencing crystal packing .
  • Case study : Substituents like benzyl groups alter torsional strain; computational models reconcile NMR-derived coupling constants with XRD data .

Q. Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:

  • IR spectroscopy : Confirms carbonyl (C=O, ~1718 cm⁻¹) and amide (C–N, ~1654 cm⁻¹) groups .
  • NMR :
    • ¹H NMR : Methyl groups (δ 1.2–1.5 ppm) and benzyl protons (δ 7.2–7.4 ppm) .
    • ¹³C NMR : Bicyclic carbons (δ 50–60 ppm) and ketone (δ ~210 ppm) .
  • HRMS : Validates molecular weight (e.g., C₁₇H₂₂N₂O⁺: calc. 294.1731, found 294.1732) .

Q. Advanced: How does substituent variation impact biological activity?

Answer:
Substituents at positions 3 and 7 modulate pharmacological effects:

SubstituentActivity (vs. Control)MechanismReference
Benzyl Analgesic (NA-332)β-cyclodextrin encapsulation enhances bioavailability
Nitrophenyl Anticancer (B16)Mitochondrial apoptosis via Bax/Bcl-2 modulation
Hydroxyethyl Low cytotoxicityReduced membrane permeability
Methodological note : Structure-activity relationships (SAR) require cytotoxicity assays (MTT) and molecular docking (Autodock Vina) to predict binding affinities .

Q. Basic: What safety protocols are critical during synthesis?

Answer:

  • Handling : Use gloves/PPE to avoid skin contact (H315/H319 hazards) .
  • Waste disposal : Halogenated byproducts (e.g., chloroacetyl intermediates) require neutralization before disposal .
  • Storage : Stable at -20°C for 1–2 years; avoid moisture to prevent hydrolysis .

Q. Advanced: How to design experiments for evaluating opioid receptor binding?

Answer:

  • Molecular docking : Use homology models of κ-opioid receptors (KOR) to simulate ligand-receptor interactions (e.g., salt bridges with Glu209/Glu297) .
  • In vitro assays :
    • Radioligand displacement (³H-U69,593) to measure IC₅₀ .
    • Functional assays (cAMP inhibition) to confirm agonist/antagonist profiles.
      Key finding : The keto group forms a hemiaminal bond with Lys200, prolonging receptor residence time .

Q. Basic: How to optimize reaction yields in Mannich-based syntheses?

Answer:

  • Catalyst : Triethylamine (10 mol%) improves acylation efficiency .
  • Solvent : Dichloromethane enhances solubility of hydrophobic intermediates .
  • Workup : Recrystallization from methanol increases purity (>95%) but may reduce yield (trade-off) .

Q. Advanced: What strategies resolve low reproducibility in cytotoxicity assays?

Answer:

  • Cell line validation : Use authenticated lines (e.g., HeLa, A549) with mycoplasma testing .
  • Dose standardization : Pre-test solubility in DMSO (<0.1% final concentration) to avoid solvent toxicity .
  • Apoptosis markers : Combine Annexin V/PI staining with caspase-3 activation assays to confirm mechanisms .

Q. Basic: What chromatographic methods separate diastereomers?

Answer:

  • HPLC : Chiral columns (e.g., Chiralpak IA) with hexane:isopropanol (80:20) resolve enantiomers (Rt = 12–15 min) .
  • TLC : Silica gel GF₂₅₄, ethyl acetate/hexane (1:3) visualizes spots under UV (Rf ~0.4) .

Q. Advanced: How to validate computational binding models experimentally?

Answer:

  • Alanine scanning mutagenesis : Replace key residues (e.g., Glu209Ala in KOR) to test predicted interactions .
  • Isothermal titration calorimetry (ITC) : Measures binding thermodynamics (ΔH, Kd) for comparison with docking scores .

Properties

IUPAC Name

3-benzyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O/c1-15-9-17-10-16(2,14(15)19)12-18(11-15)8-13-6-4-3-5-7-13/h3-7,17H,8-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRZLFKFDCKAGQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CNCC(C1=O)(CN(C2)CC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.